3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
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Overview
Description
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClF3NO2S . It has a molecular weight of 245.61 g/mol . The IUPAC name for this compound is 3-(trifluoromethyl)-2-pyridinesulfonyl chloride .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride involves several steps. For instance, one method involves the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is 1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H . The Canonical SMILES for this compound is C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F .Chemical Reactions Analysis
The chemical reactions involving 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride are complex. For example, one reaction involves the transformation of the chloride into an intermediate by a Pd-catalyzed coupling reaction . Another reaction involves the condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride include a molecular weight of 245.61 g/mol, a XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 1, an exact mass of 244.9525117 g/mol, a monoisotopic mass of 244.9525117 g/mol, a topological polar surface area of 55.4 Ų, a heavy atom count of 14, a formal charge of 0, and a complexity of 297 .Scientific Research Applications
Catalyst for Organic Synthesis
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride has been utilized in the synthesis and characterization of sulfonic acid-functionalized pyridinium chloride, which is employed as an efficient, homogeneous, and reusable catalyst. This catalyst is instrumental in facilitating various organic reactions, including the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones, hexahydroquinolines, and the Knoevenagel–Michael reaction in the production of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. These processes emphasize the reagent's role in promoting effective and eco-friendly synthesis pathways in organic chemistry (Moosavi‐Zare et al., 2013), (Khazaei et al., 2013), (Moosavi‐Zare et al., 2015).
Material Synthesis
In the field of material science, 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride contributes to the development of novel materials. It is part of the synthesis of new diamines, which are then used to produce fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit excellent properties such as solubility in organic solvents, high thermal stability, and the capability to form transparent, flexible, and strong films. These characteristics are crucial for applications in various advanced materials and electronics (Liu et al., 2013).
Trifluoromethylation and Functional Group Transformation
The compound plays a role in trifluoromethylation, trifluoromethylsulfenylation, trifluoromethylsulfinylation, sulfonylation, and chlorination reactions. These processes are essential in modifying organic molecules, enhancing their properties, and making them suitable for various industrial and pharmaceutical applications. It showcases the versatility of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride in contributing to the synthesis and modification of a wide range of substrates (Guyon et al., 2017).
Electrocatalysis
In electrocatalysis, a poly(p-toluene sulfonic acid) modified glassy carbon electrode, which involves the use of pyridine-based compounds, exhibited enhanced sensitivity and selectivity for the determination of pyridine-2-aldoxime methochloride. This is significant in developing sensitive sensors for various applications, including medical and environmental monitoring (Issac & Kumar, 2010).
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXICQWCSLBBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552367 |
Source
|
Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
CAS RN |
104040-75-7 |
Source
|
Record name | 3-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104040-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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